Molecular Weight and Lipophilicity Advantage Over N‑Methyl and N‑Cyclopropylmethyl Congeners
The N‑ethyl analog (target compound, MW 223.7 g/mol, formula C11H14ClN3) occupies an intermediate lipophilicity space between the more polar N‑methyl analog (MW 209.67 g/mol, C10H12ClN3) and the more lipophilic N‑cyclopropylmethyl analog (MW 249.74 g/mol, C13H16ClN3) . This intermediate logD profile is often preferred in lead optimization, as it balances cell permeability with aqueous solubility .
| Evidence Dimension | Molecular weight and estimated lipophilicity (logD at pH 7.4, calculated by ChemAxon) |
|---|---|
| Target Compound Data | MW = 223.7 g/mol; estimated logD ≈ 1.8 |
| Comparator Or Baseline | N-Methyl analog: MW = 209.67 g/mol, estimated logD ≈ 1.2; N-Cyclopropylmethyl analog: MW = 249.74 g/mol, estimated logD ≈ 2.3 |
| Quantified Difference | ΔMW = +14.0 g/mol (vs N‑methyl), –26.0 g/mol (vs N‑cyclopropylmethyl); ΔlogD ≈ +0.6 (vs N‑methyl), –0.5 (vs N‑cyclopropylmethyl) |
| Conditions | Physicochemical properties predicted using ChemAxon platform; experimental logD not reported |
Why This Matters
An intermediate lipophilicity often translates to a superior balance of permeability and solubility, reducing the risk of high clearance or poor oral absorption in drug development programs.
